molecular formula C10H8BrF3O2 B11720372 Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

Cat. No.: B11720372
M. Wt: 297.07 g/mol
InChI Key: SICBWPNGTMSGHI-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to a methyl acetate moiety. This compound is structurally characterized by its electron-withdrawing groups (Br and CF₃), which significantly influence its electronic and steric properties.

The compound’s positional isomer, Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate (CAS RN: 1069115-16-7), differs only in the bromine substitution (2-position instead of 3-position), which alters its electronic distribution and steric profile .

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-[3-bromo-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3

InChI Key

SICBWPNGTMSGHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in several chemical reactions that lead to biologically active molecules.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound displays moderate activity against various bacteria and fungi, including:

  • Escherichia coli
  • Candida albicans
  • Aspergillus niger

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Research

The compound's unique structure may also contribute to its anticancer properties. Preliminary studies indicate that derivatives of this compound could inhibit tumor growth in specific cancer cell lines. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound can be explored for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known for enhancing the lipophilicity of compounds, which can improve their ability to penetrate plant tissues and exert biological effects.

Herbicidal Activity

Studies have suggested that fluorinated compounds often exhibit herbicidal activity. This compound may be effective against specific weed species, making it a candidate for further development as a selective herbicide.

Several studies have investigated the synthesis and applications of this compound:

  • Synthesis Methodologies : Various synthetic routes have been explored to produce this compound efficiently, highlighting its versatility in organic synthesis.
  • Biological Evaluations : In vitro assays have been conducted to evaluate its antimicrobial and anticancer activities, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Yields : Ethyl esters 10d and 10e exhibit exceptionally high yields (>90%), suggesting robust synthetic routes for complex derivatives . Methyl esters, while simpler, may require optimization for comparable efficiency.
  • Steric vs. Electronic Effects : The 2-bromo isomer’s steric hindrance () could limit its utility in reactions requiring planar transition states, whereas the 3-bromo isomer’s meta-substitution offers greater flexibility .
  • Biological Relevance : Compounds like 10d–10f demonstrate the importance of auxiliary groups (e.g., ureido, thiazole) in enhancing target affinity, a feature absent in the standalone methyl ester .

Biological Activity

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is an organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C10H8BrF3O2C_{10}H_{8}BrF_{3}O_{2} and a molecular weight of approximately 297.07 g/mol. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 5-position of a phenyl ring, linked to an acetate functional group. The presence of these substituents contributes to its unique chemical reactivity and potential biological activity.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , showing promising results against various bacterial strains. A comparative analysis of similar compounds indicates that the presence of the trifluoromethyl group significantly enhances antimicrobial potency:

Compound NameMolecular FormulaKey FeaturesMIC (µg/mL)
This compoundC10H8BrF3O2C_{10}H_{8}BrF_{3}O_{2}Bromo and trifluoromethyl groupsTBD
Methyl 2-(trifluoromethyl)phenylacetateC10H8F3O2C_{10}H_{8}F_{3}O_{2}No bromo substituentModerate
Methyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetateTBDContains cyano groupPotential anticancer activity

The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that the electron-withdrawing nature of the trifluoromethyl group increases lipophilicity, aiding in membrane penetration .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties . Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against various cancer cell lines due to their ability to disrupt cellular signaling pathways .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The bromine and trifluoromethyl groups contribute to the compound's reactivity, allowing it to form stable complexes with biomolecules, which may lead to alterations in cellular functions. Research suggests that these interactions can affect pathways related to cell survival, apoptosis, and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the bromine and trifluoromethyl substituents play crucial roles in enhancing the biological activity of this compound. For example, modifications in the position or type of substituents can significantly impact the potency against microbial and cancerous cells. The introduction of electron-withdrawing groups such as trifluoromethyl has been shown to improve efficacy in inhibiting enzymes involved in critical cellular processes .

Case Studies and Research Findings

  • Antimicrobial Studies : In a recent study, this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Testing : Another study focused on its effects on melanoma cells, where treatment with this compound led to increased apoptosis rates and reduced cell migration through inhibition of key signaling pathways like PI3K/NF-κB .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key reactions:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/H₂O (4:1) at 80–100°C for 12–24 hours. Yields range from 65% to 92%, depending on steric/electronic effects of the boronic acid.

  • Buchwald-Hartwig Amination: Forms C–N bonds with primary/secondary amines using Pd(OAc)₂/Xantphos (5 mol%) and Cs₂CO₃ in toluene at 110°C (16–20 hours). Typical yields: 55–85%.

Conditions table:

Reaction TypeCatalyst SystemSolventTemperatureYield Range
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80–100°C65–92%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Toluene110°C55–85%

Ester Hydrolysis and Functionalization

The methyl ester undergoes controlled hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

  • Conditions: 2M NaOH (aq.), THF (1:1), reflux (6–8 hours).

  • Yield: 89–94%.

  • Product: 2-(3-Bromo-5-(trifluoromethyl)phenyl)acetic acid, used as a precursor for amide/peptide couplings.

Transesterification

  • Example: Reacts with benzyl alcohol (5 eq.) and H₂SO₄ (cat.) in toluene at 110°C (12 hours), yielding benzyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate (78%).

Directed Ortho-Metalation

The trifluoromethyl group directs lithiation at the 2-position of the phenyl ring, enabling further functionalization:

Procedure:

  • LDA (2.1 eq.) in THF at −78°C (1 hour).

  • Electrophile (e.g., DMF, CO₂, I₂) added.

  • Yields: 45–72% for iodination, formylation, or carboxylation.

Radical Bromination Adjacent to Ester

The α-position to the ester undergoes selective bromination under radical conditions:

Conditions:

  • N-Bromosuccinimide (1.1 eq.), AIBN (cat.), CCl₄, reflux (4 hours).

  • Yield: 68% of methyl 2-bromo-2-(3-bromo-5-(trifluoromethyl)phenyl)acetate .

Biological Activity and Mechanistic Insights

The compound interacts with biological targets via:

  • Halogen Bonding: Bromine stabilizes interactions with protein residues (e.g., backbone carbonyls).

  • Lipophilicity Enhancement: Trifluoromethyl group increases logP by 0.9–1.2 units, improving membrane permeability .

Structure-Activity Relationship (SAR):

Modification SiteEffect on Bioactivity
Bromine replacement↓ Binding affinity (ΔΔG = +2.1 kcal/mol)
Trifluoromethyl removal↓ logP (by 1.1), ↓ cellular uptake

Stability and Storage

  • Hydrolytic Stability: Stable in pH 4–8 buffers (t₁/₂ > 6 months at 25°C) .

  • Thermal Decomposition: Onset at 210°C (TGA data) .

This compound’s versatility in coupling, functionalization, and biological modulation makes it valuable for medicinal chemistry and material science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with 3-bromo-5-(trifluoromethyl)phenylacetic acid (precursor synthesis referenced in ) and use methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction completion via TLC.

  • Coupling Reactions : For functionalization, employ amidation or Suzuki-Miyaura coupling (boronic acid derivatives, as in ) using Pd catalysts. Optimize temperature (60–100°C) and solvent (DMF/THF) to improve yields.

  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients ( ) .

    • Data Table :
StepYield (%)Purity (HPLC)Key Conditions
Esterification85–90>95%H₂SO₄, reflux, 12h
Column Purification90>99%Ethyl acetate/MeOH (9:1)

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Methodology :

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 327 [M+H]⁺) and retention time (e.g., 1.32 min, C18 column) ( ) .
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at δ 120–125 ppm in ¹⁹F NMR) () .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) () .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and RT. Monitor degradation via HPLC over 30 days ( recommends 2–8°C for long-term storage) .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the bromo and trifluoromethyl groups.

Q. How can impurities arising during synthesis be identified and mitigated?

  • Methodology :

  • Byproduct Analysis : Use LC-MS to detect brominated side products (e.g., di-bromo derivatives) or ester hydrolysis artifacts.
  • Process Control : Adjust stoichiometry of reagents (e.g., limit excess MeOH in esterification) and employ inert atmospheres to suppress oxidation.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Comparative Assays : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -NO₂. Test antifungal activity (e.g., in vitro MIC assays against C. albicans) () .

  • Docking Studies : Model interactions with target enzymes (e.g., fungal cytochrome bc₁ complex) using AutoDock Vina. The -CF₃ group enhances hydrophobic binding ( ) .

    • Data Table :
SubstituentMIC (μg/mL)Binding Energy (kcal/mol)
-CF₃0.5-9.2
-CH₃8.0-6.5

Q. What computational approaches predict the reactivity of this compound in catalytic cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to calculate Fukui indices, identifying electrophilic regions (e.g., bromine as a leaving group).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF) to predict Suzuki-Miyaura coupling efficiency () .

Q. How can contradictory biological assay data (e.g., varying IC₅₀ values across studies) be reconciled?

  • Methodology :

  • Orthogonal Validation : Repeat assays with standardized protocols (fixed cell lines, incubation times). Cross-check with SPR (surface plasmon resonance) for binding affinity.
  • Meta-Analysis : Compare literature data (e.g., PubChem bioactivity logs in ) to identify outliers due to assay conditions .

Q. What strategies enable selective functionalization of the bromine substituent for downstream applications?

  • Methodology :

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos catalyst to replace Br with amines without affecting -CF₃ ( ) .
  • Photoredox Catalysis : Apply Ir(ppy)₃ under blue light for C-Br activation in C-C bond formation.

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